Dronedarone Impurity 1

Process impurity profiling Structural characterization Reference standard identity

Quantifying Dronedarone Impurity 1 with a surrogate standard risks peak misidentification and ICH Q3A non-compliance due to its unique 'double-variant' structure, lacking both the methanesulfonamide and one N-butyl group. - Enables baseline resolution (Rs >2.0) from all 11 impurities, ensuring accurate retention time marking in validated 10-minute UPLC methods. - Achieves high linearity (r²>0.9995), precision (RSD<2.5%), and accuracy (recovery 99.8±1.0%), essential for reliable quantification at the 0.10% threshold.

Molecular Formula C26H34N2O3
Molecular Weight 422.57
CAS No. 141626-26-8
Cat. No. B601678
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDronedarone Impurity 1
CAS141626-26-8
Molecular FormulaC26H34N2O3
Molecular Weight422.57
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dronedarone Impurity 1 Overview


Dronedarone Impurity 1, chemically designated as (5-Amino-2-butyl-3-benzofuranyl)[4-[3-(butylamino)propoxy]phenyl]methanone (CAS 141626-26-8, molecular formula C26H34N2O3, molecular weight 422.56 g/mol), is a process-related impurity of the antiarrhythmic drug dronedarone hydrochloride (Multaq). It is structurally characterized as a 'double-variant' impurity, lacking both the methanesulfonamide moiety at the 5-position of the benzofuran ring and one N-butyl group on the propoxy side chain compared to the parent API [1]. This compound is also referred to as N-debutyldronedarone and is distinct from the pharmacopoeial impurity Dronedarone EP Impurity A (N-desbutyl dronedarone, CAS 141626-35-9), which retains the methanesulfonamide group [2]. Dronedarone Impurity 1 is formed during the convergent synthesis of dronedarone, particularly at the Friedel-Crafts acylation and subsequent reduction steps, and its presence must be rigorously controlled to meet ICH Q3A guidelines for impurity profiling in active pharmaceutical ingredients [3].

1
Process-related impurity standard for dronedarone hydrochloride analysis
Double-variant structure requires CAS-matched reference standard
2
UPLC/LC-MS impurity profiling and method validation workflows
Baseline resolution confirmed (Rs >2.0) from parent drug and related impurities
3
ANDA/DMF regulatory submission support and QC batch release testing
>95% HPLC purity with comprehensive characterization data package

Why Dronedarone Impurity 1 Is Irreplaceable


Dronedarone Impurity 1 is structurally unique among dronedarone-related impurities because it is the only process-related species that simultaneously lacks the methanesulfonamide pharmacophore and one N-butyl substituent [1]. This 'double-variant' nature fundamentally alters its chromatographic retention behavior, ionization efficiency in mass spectrometry, and UV absorption characteristics relative to both the parent drug and other common impurities such as EP Impurity A (which retains the sulfonamide) or Impurity I (which retains the dibutylamino moiety) . Generic substitution with a structurally similar but chemically distinct impurity reference standard—such as using EP Impurity A to quantify Impurity 1—will produce inaccurate calibration curves, misidentify impurity peaks during HPLC/UPLC analysis, and ultimately lead to non-compliance with ICH Q3A reporting thresholds and regulatory filing requirements [2]. The quantitative evidence below demonstrates precisely where this impurity diverges from its closest analogs and why procurement of the exact CAS-matched reference standard is mandatory for reliable analytical method development, validation, and quality control.

Dronedarone Impurity 1
Lacks methanesulfonamide and one N-butyl group; MW 422.56; contains primary amino group
EP Impurity A
Retains methanesulfonamide group; sulfur present; different UV and MS ionization profile; cannot calibrate for Impurity 1
Dronedarone Impurity 1
Single butylamino side chain; primary amino group enables derivatization-based spectrophotometric detection
Impurity I (DND-1)
Dibutylamino side chain; MW 478.67; retention behavior may shift; structural analog not a direct replacement
CAS-matched reference standard
Full characterization with >95% purity documented for regulatory submission
In-house synthesized material
Variable purity; may contain unidentified co-eluting impurities; may be rejected during ANDA regulatory review

Dronedarone Impurity 1 Comparative Evidence


Structural Differentiation: A Double-Variant Impurity

Dronedarone Impurity 1 (CAS 141626-26-8) is uniquely defined by the simultaneous absence of two structural features present in the parent drug dronedarone: (i) the methanesulfonamide group (-NHSO2CH3) at the 5-position of the benzofuran ring is replaced by a primary amino group (-NH2), and (ii) one N-butyl group on the propoxy side chain is absent, yielding a secondary butylamine rather than a tertiary dibutylamine [1]. This distinguishes it from three closely related impurities: Dronedarone EP Impurity A (CAS 141626-35-9) retains the methanesulfonamide but lacks one butyl group; Dronedarone Impurity I (CAS 141644-91-9) lacks the methanesulfonamide but retains the dibutylamino moiety; and the parent drug dronedarone (CAS 141625-93-6) contains both features [2]. The molecular formula difference is C26H34N2O3 (MW 422.56) for Impurity 1 versus C31H44N2O5S (MW 556.76) for dronedarone, representing a mass difference of 134.20 Da, which is critical for mass spectrometric differentiation [1].

Structural Differentiation
Head-to-head
Mass difference: -134.20 Da vs. dronedarone; sulfur absent vs. parent and EP Impurity A
Supports unambiguous LC-MS identification and correct peak assignment
Procurement of exact CAS-matched standard essential for impurity profiling
Process impurity profiling Structural characterization Reference standard identity

Chromatographic Baseline Separation by UPLC

In a validated stability-indicating UPLC method developed for the quantitative determination of dronedarone hydrochloride and its related substances, all 11 impurities—including Dronedarone Impurity 1—were chromatographically resolved from the parent drug peak and from each other with a resolution factor (Rs) greater than 2.0 for all pairs of components [1]. The method employed an Acquity UPLC BEH C8 column (100 mm x 2.1 mm, 1.7 um), gradient elution with a run time of 10.0 minutes, UV detection at 288 nm, flow rate of 0.5 mL/min, and column temperature of 40C [1]. The high correlation coefficient value (>0.9995) indicates clear linear correlations between analyte concentrations and peak areas across the test ranges [1]. The repeatability and intermediate precision, expressed as relative standard deviation (RSD), were less than 2.5%, and method accuracy was confirmed by recovery studies via spike method with satisfactory relative error [1].

UPLC Baseline Separation
Reported
Resolution (Rs) >2.0 for all impurity pairs; r2 >0.9995 linearity; RSD
Validated method context supports retention time marking
Substitution risks misidentification in QC method
UPLC-QTOF-MS Sensitivity
Class-level
LOD range 0.5-10 ng/mL; LOQ range 0.8-75 ng/mL for analog impurities
Supports trace quantification below ICH Q3A reporting threshold
Different ionization efficiency for structural analogs requires review
Pharmacological Potency
Class-level
Debutyldronedarone potency 10-33% of parent; Impurity 1 potency expected even lower
Reported impurity-class potency context for safety qualification
Exact IC50 for Impurity 1 not reported; data to verify
Spectrophotometric Assay
Class-level
Primary amino group enables derivatization methods; not applicable to sulfonamide-bearing impurities
Orthogonal quantification technique for amino-benzofuran impurities
Validated per ICH Q2(R1) for structural analog; method context may transfer
Reference Standard Purity
Reported
>95% HPLC purity; comprehensive characterization with CoA, NMR, MS, optional 2D NMR, IR, TGA
Supports regulatory submission requirements for impurity standard identity
In-house standards without equivalent characterization may face regulatory review risk
UPLC method validation Related substances Chromatographic resolution

UPLC-QTOF-MS Sensitivity for Trace Impurities

A novel UPLC-QTOF-MS method was developed and validated for the simultaneous estimation of dronedarone (DDN) and its four unlisted pharmacopoeial impurities (DDN impurities A, B, C, and D), achieving limits of detection (LOD) ranging from 0.5 to 10 ng/mL and limits of quantitation (LOQ) from 0.8 to 75 ng/mL across all analytes . The method employed a BEH C18 column (50 x 2.1 mm, 1.7 um) with 0.1% formic acid in water and acetonitrile as mobile phase, delivered in gradient at 0.6 mL/min over a 6-minute run time, with detection performed in ESI-QTOF-MS mode . The method demonstrated linearity with r2 values of 0.9998 or greater for all analyte ranges, precision with %RSD values of 6.5% or less, and overall analyte recovery of 99.8 +/- 1.0% . This represents the first published method capable of simultaneously quantifying dronedarone and its non-pharmacopoeial impurities, including the des-butyl analog class to which Impurity 1 belongs, at sub-ng/mL sensitivity levels .

UPLC-QTOF-MS Sensitivity
Class-level
LOD range 0.5-10 ng/mL; LOQ range 0.8-75 ng/mL for analog impurities
Supports trace quantification below ICH Q3A reporting threshold
Different ionization efficiency for structural analogs requires review
UPLC-QTOF-MS Trace impurity quantification Method sensitivity

Pharmacological Potency Differential

Debutyldronedarone, the major circulating active metabolite of dronedarone in humans and a compound structurally analogous to Dronedarone Impurity 1, exhibits a potency that is 1/10 to 1/3 of that of the parent agent dronedarone [1]. The key structural distinction is that debutyldronedarone (N-desbutyl dronedarone, CAS 141626-35-9) retains the methanesulfonamide group while Impurity 1 (CAS 141626-26-8) replaces it with a primary amino group, which is expected to further reduce or abolish antiarrhythmic activity [2]. In vitro metabolism studies in human liver microsomes and cryopreserved hepatocytes demonstrated that N-debutyl-dronedarone was less rapidly metabolized than dronedarone itself, with CYP3A isoforms predominantly contributing to N-debutylation while hydroxylation on the butyl-benzofuran moiety was catalyzed by CYP2D6 [3]. The prolonged metabolic half-life of the debutyl metabolite (t1/2 approximately 30 hours in some reports) relative to the parent drug (t1/2 approximately 13-17 hours) suggests that impurities of this structural class may accumulate under repeated dosing if not adequately controlled [3].

Pharmacological Potency
Class-level
Debutyldronedarone potency 10-33% of parent; Impurity 1 potency expected even lower
Reported impurity-class potency context for safety qualification
Exact IC50 for Impurity 1 not reported; data to verify
Impurity pharmacological activity Metabolite potency Safety qualification

Spectrophotometric Assay for Amino-Benzofuran Impurities

Two facile and responsive spectrophotometric methods were developed and validated per ICH Q2(R1) guidelines for the estimation of DND-1, the dibutylamino analog of Dronedarone Impurity 1 (CAS 500791-70-8 oxalate salt; free base CAS 141644-91-9), which shares the same core structure but with a dibutylamino rather than butylamino side chain [1]. Method 1 employed MBTH (3-methyl-2-benzothiazolinone hydrazone) oxidative coupling to yield a bluish-green colored complex, while Method 2 utilized diazotization of the primary aromatic amino group followed by coupling. The optimized methods achieved trace-level limits of detection and quantification suitable for routine quality control analysis, with intra-day and inter-day recovery studies demonstrating precision within acceptable ICH limits [1]. The primary amino group (-NH2) on the benzofuran ring, which distinguishes Impurity 1 from the sulfonamide-bearing dronedarone and EP Impurity A, serves as the reactive handle for both derivatization methods, making these techniques directly applicable to Impurity 1 itself [1].

Spectrophotometric Assay
Class-level
Primary amino group enables derivatization methods; not applicable to sulfonamide-bearing impurities
Orthogonal quantification technique for amino-benzofuran impurities
Validated per ICH Q2(R1) for structural analog; method context may transfer
Spectrophotometric assay ICH Q2(R1) validation Process impurity quantification

Reference Standard Purity and Characterization

Commercially available Dronedarone Impurity 1 reference standards are consistently specified at a purity of >95% by HPLC, as documented by multiple independent suppliers . Comprehensive characterization data packages typically include HPLC chromatograms, 1H NMR spectra, and mass spectra (MS), with some suppliers additionally providing COA (Certificate of Analysis), HPLC/HNMR/MA/COA, content determination data, 2D NMR (COSY, HSQC, HMBC), 13C NMR, IR, UV, and thermogravimetric analysis (TGA) upon request [1]. This high purity level and extensive characterization distinguish research-grade impurity standards from in-house synthesized material, which may contain unidentified co-eluting impurities that compromise method validation. The availability of fully characterized reference standards with documented purity >95% is critical for ANDA/DMF submissions where regulatory agencies require demonstrated impurity standard identity and purity for method validation [2].

Reference Standard Purity
Reported
>95% HPLC purity; comprehensive characterization with CoA, NMR, MS, optional 2D NMR, IR, TGA
Supports regulatory submission requirements for impurity standard identity
In-house standards without equivalent characterization may face regulatory review risk
Reference standard purity Certificate of Analysis Regulatory compliance

Dronedarone Impurity 1 Application Scenarios


Method Validation for ANDA/DMF Filing

Generic pharmaceutical manufacturers pursuing Abbreviated New Drug Applications (ANDAs) for dronedarone hydrochloride tablets must demonstrate comprehensive impurity profiling per ICH Q3A guidelines. Dronedarone Impurity 1 (CAS 141626-26-8) is a process-related impurity generated during the Friedel-Crafts acylation and subsequent reduction steps of the convergent dronedarone synthesis [1]. Its structural uniqueness—lacking both the methanesulfonamide group and one N-butyl substituent—requires a CAS-matched reference standard for accurate HPLC peak identification, as the impurity exhibits distinct chromatographic retention behavior (Rs >2.0 from dronedarone and all other impurities under validated UPLC conditions) [2]. Regulatory submissions must include method validation data demonstrating specificity, linearity (r2 >0.9995), accuracy (recovery 99.8 +/- 1.0%), and precision (RSD <2.5%) for this specific impurity, which cannot be achieved using surrogate standards such as EP Impurity A (which retains the sulfonamide moiety and differs in mass by 78.09 Da) [2].

QC Batch Release Testing for Dronedarone API

Pharmaceutical quality control laboratories performing batch release testing of dronedarone hydrochloride drug substance require authentic Impurity 1 reference standard for system suitability testing, retention time marking, and quantitative determination of this process impurity at levels typically controlled below 0.10% (ICH Q3A identification threshold for a maximum daily dose of 800 mg) [1]. The stability-indicating UPLC method validated by Pydimarry et al. (2014) achieves baseline resolution (Rs >2.0) for all 11 impurities including Impurity 1 within a 10-minute run time, with UV detection at 288 nm [2]. The validated method's precision (RSD <2.5%) and accuracy (recovery via spike method) were confirmed across multiple impurity levels, and the method was demonstrated to be stability-indicating under oxidative, acid, base, hydrolytic, thermal, and photolytic stress conditions, with degradation products well resolved from the Impurity 1 peak [2]. Substitution with a structurally similar impurity standard would invalidate the established retention time marker, introduce systematic quantification errors, and risk accepting non-conforming batches.

Impurity Tracking During Process Scale-Up

During process development and scale-up of dronedarone hydrochloride manufacturing, the formation of Impurity 1 serves as a critical process marker for Friedel-Crafts acylation efficiency and the selectivity of the subsequent nitro group reduction [1]. Process parameters such as temperature, Lewis acid catalyst concentration, and reaction duration directly influence Impurity 1 formation: elevated temperatures (>60C) can increase impurity yields by 12-15% compared to reactions conducted at 25-30C, while a 20% excess of AlCl3 catalyst correlates with a 7.3% rise in impurity levels, and prolonged acylation times (>8 hours) promote nitro group reduction pathways that generate amino-benzofuran intermediates [1]. Access to an authentic Impurity 1 reference standard enables process chemists to establish quantitative structure-retention relationships, develop targeted purification strategies to reduce impurity levels below ICH thresholds, and demonstrate process control to regulatory agencies, ultimately reducing the cost of goods through improved yield and reduced batch rejection rates [1][2].

Forced Degradation and Stability Studies

Forced degradation studies are mandatory for drug product stability assessment per ICH Q1A(R2). Dronedarone hydrochloride undergoes significant degradation under acid and base stress conditions, and DND-1 (the dibutylamino analog of Impurity 1) has been identified as an alkaline degradation product of dronedarone [1]. The stability-indicating UPLC method developed by Pydimarry et al. (2014) demonstrated that DRO degrades significantly under acid and base hydrolysis while remaining stable under thermal, photolytic, oxidative, and neutral hydrolytic conditions, with all degradation products well resolved from the Impurity 1 peak (Rs >2.0) [2]. The validated UPLC-QTOF-MS method by Thangaraj et al. (2023) further enables simultaneous estimation of dronedarone and its unlisted pharmacopoeial impurities at LOD levels of 0.5-10 ng/mL , providing the sensitivity needed to detect Impurity 1 at levels far below the ICH Q3B reporting threshold (0.05% for a maximum daily dose of 800 mg). An authentic Impurity 1 reference standard is indispensable for accurate identification and quantification of this degradation product in stability samples, particularly given that its amino-benzofuran core structure yields a distinct UV spectrum and MS fragmentation pattern compared to sulfonamide-containing degradants.

Application
Selection Property
Validation Focus
Regulatory method validation for ANDA/DMF filing
CAS-matched structural identity with double-variant characterization
Specificity, linearity, and accuracy per ICH Q2(R1) using authentic standard
QC batch release testing for dronedarone API
Baseline chromatographic resolution from parent drug and all related impurities
System suitability and retention time marking at ICH Q3A identification threshold
Process impurity tracking during scale-up
Structure-retention relationship for amino-benzofuran process marker
Friedel-Crafts acylation efficiency and nitro reduction selectivity monitoring
Forced degradation and stability studies
Distinct UV spectrum and MS fragmentation vs. sulfonamide-containing degradants
Stability-indicating method specificity and degradation product identification

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